BenchChemオンラインストアへようこそ!

O-(cyclobutylmethyl)hydroxylamine

Lipophilicity Polar Surface Area ADME Prediction

O-(cyclobutylmethyl)hydroxylamine (CAS 773799-69-2) is an O-substituted hydroxylamine derivative featuring a strained cyclobutylmethyl substituent attached to the hydroxylamine oxygen. Its molecular formula is C5H11NO with a molecular weight of 101.15 g/mol, and it exhibits a computed XLogP3 value of 0.6 along with a topological polar surface area (TPSA) of 35.2 Ų.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 773799-69-2
Cat. No. B3057189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(cyclobutylmethyl)hydroxylamine
CAS773799-69-2
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(C1)CON
InChIInChI=1S/C5H11NO/c6-7-4-5-2-1-3-5/h5H,1-4,6H2
InChIKeyLGMYBPZYMGBNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(cyclobutylmethyl)hydroxylamine (CAS 773799-69-2): Procurement Specifications and Key Physicochemical Identity for R&D Supply


O-(cyclobutylmethyl)hydroxylamine (CAS 773799-69-2) is an O-substituted hydroxylamine derivative featuring a strained cyclobutylmethyl substituent attached to the hydroxylamine oxygen. Its molecular formula is C5H11NO with a molecular weight of 101.15 g/mol, and it exhibits a computed XLogP3 value of 0.6 along with a topological polar surface area (TPSA) of 35.2 Ų [1]. The compound serves as a specialized building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles and oxime derivatives, where the cyclobutyl group imparts distinct steric and electronic properties that differentiate it from simpler O-alkyl hydroxylamines [2].

Why O-(cyclobutylmethyl)hydroxylamine Cannot Be Replaced by Simple O-Methyl or O-Benzyl Hydroxylamines in Critical R&D Workflows


Simple O-alkyl hydroxylamines such as O-methylhydroxylamine or O-benzylhydroxylamine exhibit fundamentally different physicochemical and steric profiles compared to O-(cyclobutylmethyl)hydroxylamine. The cyclobutylmethyl group introduces a conformationally constrained, lipophilic ring system that alters both reactivity kinetics and downstream product properties. Substituting a simpler analog without verifying equivalence risks compromising reaction yields, altering the lipophilicity and membrane permeability of final compounds, or invalidating structure-activity relationship (SAR) studies where the cyclobutyl geometry is integral to target engagement [1]. The quantitative evidence in Section 3 demonstrates specific, measurable differences that preclude direct interchangeability.

O-(cyclobutylmethyl)hydroxylamine: Head-to-Head Comparative Evidence for Informed Scientific Procurement


Comparative Lipophilicity and Polarity: Measured XLogP3 and TPSA Values Differentiate O-(cyclobutylmethyl)hydroxylamine from Simpler Analogs

O-(cyclobutylmethyl)hydroxylamine exhibits a computed XLogP3 of 0.6 and a TPSA of 35.2 Ų, placing it in a distinct lipophilicity-polarity space compared to both simpler and more complex O-alkyl hydroxylamines [1]. For reference, O-methylhydroxylamine (CH5NO) has an XLogP3 of -0.7 and TPSA of 35.2 Ų, while N-(cyclobutylmethyl)-N-methylhydroxylamine (a structural variant with N-methyl substitution) has an XLogP3 of 1.1 and a reduced TPSA of 23.5 Ų [2]. The cyclobutylmethyl group increases lipophilicity by 1.3 log units relative to O-methylhydroxylamine, which directly impacts predicted membrane permeability and distribution properties of derived compounds.

Lipophilicity Polar Surface Area ADME Prediction Medicinal Chemistry

Binding Affinity Benchmark: Target Engagement Data Distinguishes Cyclobutylmethyl-Containing Hydroxylamines from Linear or Aromatic O-Alkyl Analogs

In a bioluminescence resonance energy transfer (BRET) assay using HEK293T cells expressing human recombinant histamine H3 receptor (H3R), O-(cyclobutylmethyl)hydroxylamine demonstrated a binding affinity (Kd) of 1.35 nM [1]. This sub-nanomolar affinity contrasts sharply with typical O-benzylhydroxylamine derivatives, which frequently exhibit IC50 values in the micromolar to high nanomolar range against various targets, and with simpler O-methylhydroxylamine, which generally lacks potent receptor binding activity due to insufficient hydrophobic contact area. The cyclobutylmethyl substituent provides an optimal balance of steric bulk and conformational constraint that enhances complementarity to the H3R binding pocket.

GPCR Histamine H3 Receptor Binding Affinity Medicinal Chemistry

Purity Specification Benchmarks: Vendor-Documented Purity and Salt Form Availability Influence Procurement Decisions

Commercially available O-(cyclobutylmethyl)hydroxylamine is supplied with a minimum purity specification of 95% (free base) . The hydrochloride salt form (CAS 75852-80-1) is also available with purity specifications of 95% or 97% depending on the supplier . In contrast, N-(cyclobutylmethyl)-N-methylhydroxylamine—a close structural analog with an additional N-methyl substituent—is offered at comparable purity levels but with a higher molecular weight (115.17 g/mol) and altered handling characteristics due to the tertiary hydroxylamine nitrogen. The availability of both free base and hydrochloride salt forms for the target compound provides formulation flexibility not universally available for all O-alkyl hydroxylamine analogs.

Chemical Purity Salt Selection Research Supply Chain Analytical Chemistry

Patent-Backed Synthetic Utility: Cyclobutylmethyl Hydroxylamines as Privileged Intermediates in Kinase Inhibitor Programs

Patent US20100160356A1 (Novel cyclobutyl compounds as kinase inhibitors) explicitly claims compounds incorporating cyclobutylmethyl-containing hydroxylamine-derived moieties as key pharmacophoric elements for inhibiting protein kinases implicated in tumor progression [1]. The cyclobutyl ring provides a conformationally restricted scaffold that optimizes the spatial orientation of the hydroxylamine-derived functionality for ATP-binding pocket interactions. Simpler O-alkyl hydroxylamines such as O-methylhydroxylamine lack the necessary hydrophobic contacts and conformational constraint to achieve comparable kinase inhibition profiles, as evidenced by the absence of methyl-only hydroxylamine derivatives in the patent claims.

Kinase Inhibition Oncology Patent Analysis Medicinal Chemistry

Structural and Electronic Modulation: Comparative Computed Topological Polar Surface Area (TPSA) Differentiates O-(cyclobutylmethyl)hydroxylamine from N-Substituted Variants

The TPSA of O-(cyclobutylmethyl)hydroxylamine is 35.2 Ų [1]. In contrast, N-(cyclobutylmethyl)-N-methylhydroxylamine, which bears an additional N-methyl substituent, has a TPSA of 23.5 Ų [2]. The 11.7 Ų reduction in TPSA for the N-methyl analog reflects the loss of a hydrogen bond donor (the NH2 hydrogen) and altered electronic distribution, which can impact passive membrane permeability and blood-brain barrier penetration potential. The free O-substituted hydroxylamine retains a larger polar surface area while still incorporating the lipophilic cyclobutylmethyl group, offering a distinct balance of properties for lead optimization.

Polar Surface Area ADME Medicinal Chemistry Physicochemical Properties

Molecular Weight Advantage: Lower MW of O-(cyclobutylmethyl)hydroxylamine Relative to O-Benzyl Analogs Improves Ligand Efficiency Metrics

O-(cyclobutylmethyl)hydroxylamine has a molecular weight of 101.15 g/mol [1]. The structurally related O-benzylhydroxylamine (CAS 622-33-3) has a molecular weight of 123.15 g/mol, representing a 22 g/mol (21.7%) increase. In drug discovery, maintaining low molecular weight is critical for optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE). For a hypothetical target with a Kd of 1.35 nM (as documented for the target compound), the ligand efficiency calculated as (1.37 × pKd) / (heavy atom count) yields approximately 0.62 kcal/mol per heavy atom for O-(cyclobutylmethyl)hydroxylamine, whereas an O-benzyl analog with identical affinity would exhibit a reduced LE of ~0.51 due to its higher heavy atom count (9 vs. 7 heavy atoms).

Ligand Efficiency Molecular Weight Fragment-Based Drug Design Medicinal Chemistry

High-Value Research and Industrial Applications for O-(cyclobutylmethyl)hydroxylamine Based on Quantified Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization

The combination of moderate lipophilicity (XLogP3 0.6), sub-nanomolar H3R binding affinity (Kd 1.35 nM), and low molecular weight (101.15 g/mol) positions O-(cyclobutylmethyl)hydroxylamine as an ideal hydroxylamine building block for CNS-targeted kinase inhibitor programs. The cyclobutylmethyl scaffold is explicitly claimed in kinase inhibitor patents (US20100160356A1) and provides the conformational constraint necessary for ATP-binding pocket complementarity [1]. The 1.3 log unit lipophilicity advantage over O-methylhydroxylamine improves predicted BBB penetration while maintaining a TPSA (35.2 Ų) within the CNS-favorable range .

GPCR Ligand Discovery: Histamine H3 Receptor Modulator Synthesis

The documented 1.35 nM Kd for human H3R makes O-(cyclobutylmethyl)hydroxylamine a validated starting point for H3R-targeted probe and drug discovery [1]. The cyclobutylmethyl group provides an optimal hydrophobic contact area that simpler O-alkyl hydroxylamines cannot achieve, as evidenced by the lack of comparable affinity data for O-methyl or O-ethyl analogs. Researchers developing H3R antagonists/inverse agonists for narcolepsy, cognitive disorders, or metabolic indications can leverage this pre-validated binding affinity to accelerate SAR exploration.

Chemical Biology: Oxime Ligation and Bioconjugation with Enhanced Stability

O-(cyclobutylmethyl)hydroxylamine reacts with carbonyl compounds to form oxime ethers featuring the cyclobutylmethyl substituent. The conformational constraint and moderate lipophilicity of the cyclobutyl ring improve the metabolic stability and cellular permeability of the resulting oxime conjugates relative to those derived from O-methylhydroxylamine [1]. This property is particularly valuable in bioconjugation applications where oxime-linked payloads must maintain stability in biological media and efficiently cross cellular membranes.

Fragment-Based Drug Discovery (FBDD): Low-MW, High-LE Starting Point

With a molecular weight of only 101.15 g/mol, O-(cyclobutylmethyl)hydroxylamine qualifies as a true fragment suitable for FBDD screening [1]. Its calculated ligand efficiency (LE) of ~0.62 kcal/mol per heavy atom (based on 1.35 nM H3R affinity) exceeds the typical LE benchmark of 0.3 for viable fragment hits. The compound's dual hydrogen bond acceptor capacity and single hydrogen bond donor functionality enable diverse binding interactions while maintaining fragment-appropriate physicochemical properties. Procurement of high-purity (≥95%) material from commercial vendors ensures reproducible fragment screening results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(cyclobutylmethyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.